8-Deacetylyunaconitine

Description

Properties

IUPAC Name |

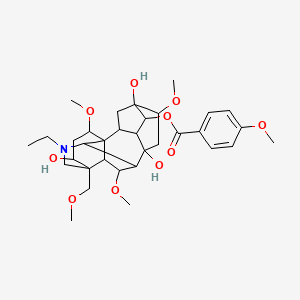

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYLCVNTWPXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 8-Deacetylyunaconitine from Aconitum vilmorinianum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid, from the roots of Aconitum vilmorinianum. This document outlines a detailed experimental protocol synthesized from established methodologies for the extraction and purification of alkaloids from Aconitum species. Quantitative data, where available in the public domain, is presented in structured tables. The logical workflow of the isolation and purification process is visualized through a detailed diagram.

Introduction

Aconitum vilmorinianum Kom., a member of the Ranunculaceae family, is a plant known for its rich composition of diterpenoid alkaloids. These compounds, while often associated with toxicity, also exhibit a range of pharmacological activities, making them of significant interest for drug discovery and development. Among these alkaloids is this compound, a C19-diterpenoid alkaloid. The isolation and purification of this specific compound are crucial for its further pharmacological investigation and potential therapeutic applications.

This technical guide consolidates information from various phytochemical studies to provide a robust framework for the isolation of this compound.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of the target compound is fundamental for its successful isolation.

| Property | Value |

| Molecular Formula | C₃₃H₄₇NO₁₀ |

| Molecular Weight | 617.73 g/mol |

| Compound Type | Diterpenoid Alkaloid (Aconitine-type) |

| General Solubility | Soluble in methanol, ethanol (B145695), chloroform. |

| Key Structural Features | C19-diterpenoid skeleton with ester and hydroxyl functional groups. |

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized procedure based on common methods for alkaloid extraction from Aconitum species. It involves a multi-step process beginning with the extraction of total alkaloids, followed by chromatographic separation to isolate the target compound.

Stage 1: Extraction of Total Alkaloids

This initial stage focuses on extracting the crude mixture of alkaloids from the plant material.

Materials and Reagents:

-

Dried and powdered roots of Aconitum vilmorinianum

-

80% Ethanol (EtOH)

-

Hydrochloric Acid (HCl), 2% solution

-

Ammonia (B1221849) solution (NH₃·H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: The powdered plant material is macerated with 80% ethanol at room temperature. The process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a 2% HCl solution.

-

The acidic solution is then washed with dichloromethane to remove non-alkaloidal, lipophilic compounds.

-

The acidic aqueous phase, containing the protonated alkaloids, is collected and basified with ammonia solution to a pH of 9-10.

-

The basified solution is then extracted multiple times with dichloromethane. The organic layers, now containing the free alkaloids, are combined.

-

-

Final Concentration: The combined dichloromethane extracts are concentrated under reduced pressure to yield the total alkaloid fraction.

Stage 2: Chromatographic Purification

The total alkaloid extract is subjected to column chromatography to separate the individual components, including this compound.

Materials and Reagents:

-

Silica (B1680970) gel (100-200 mesh or 200-300 mesh) for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

-

Developing chamber

-

UV lamp for visualization

Procedure:

-

Column Preparation: A glass column is packed with silica gel using a slurry method with dichloromethane.

-

Sample Loading: The total alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% dichloromethane and gradually introduces methanol.

-

Gradient Elution System: Dichloromethane-Methanol (100:0 → 1:1, v/v).

-

-

Fraction Collection: Fractions are collected sequentially and monitored by TLC.

-

TLC Analysis: The collected fractions are spotted on TLC plates and developed in a suitable solvent system (e.g., Dichloromethane:Methanol, 95:5). The spots are visualized under a UV lamp.

-

Pooling and Isolation: Fractions showing a similar TLC profile and containing the spot corresponding to this compound are pooled. The pooled fractions are concentrated to yield the isolated compound. Further purification can be achieved by repeated column chromatography or preparative HPLC if necessary.

Note on Yield: The scientific literature reviewed does not provide specific quantitative data for the yield of this compound from Aconitum vilmorinianum. The yield is dependent on various factors including the plant's geographical source, harvesting time, and the efficiency of the extraction and purification process.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Aconitum vilmorinianum is a multi-step process that relies on classical phytochemical techniques. The protocol outlined in this guide provides a solid foundation for researchers to successfully extract and purify this compound for further study. While the general methodology is well-established for Aconitum alkaloids, optimization of specific parameters such as solvent ratios and chromatographic conditions may be necessary to achieve higher purity and yield. The lack of reported yield in the literature highlights an area for future research and publication. This guide serves as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

The Natural Occurrence of 8-Deacetylyunaconitine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a naturally occurring compound found within the plant kingdom, predominantly in species of the genus Aconitum. These plants, commonly known as aconite, wolfsbane, or monkshood, have a long history of use in traditional medicine, particularly in Asia. However, they are also notoriously toxic due to the presence of a complex array of diterpenoid alkaloids. This compound is structurally related to other highly toxic aconitine-type alkaloids and contributes to the overall pharmacological and toxicological profile of these plants. This technical guide provides an in-depth overview of the natural occurrence of this compound, including its quantitative distribution in various plant species, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of several Aconitum species. Its concentration can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and geographical location. Research has confirmed the presence of this compound in species such as Aconitum vilmorinianum and processed lateral roots of Aconitum carmichaelii[1].

The toxicity of this compound, while considerable, is reported to be lower than that of its acetylated counterpart, yunaconitine. The median lethal dose (LD50) provides a quantitative measure of its acute toxicity.

| Compound | Test Animal | Route of Administration | LD50 (mg/kg) |

| This compound | Mouse | Oral | 60.0[1] |

| This compound | Mouse | Intravenous | 7.60[1] |

Experimental Protocols

The analysis of this compound in plant matrices requires sophisticated analytical techniques to ensure accurate identification and quantification due to the complex chemical composition of Aconitum species. The following protocols outline a general workflow for the extraction and quantification of this compound.

Extraction of Diterpenoid Alkaloids from Plant Material

This protocol describes a common method for the extraction of diterpenoid alkaloids from dried and powdered plant material.

Materials:

-

Dried and powdered Aconitum plant material (e.g., roots, leaves)

-

Ammonia (B1221849) solution (10%)

-

Diethyl ether

-

Acetonitrile

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh approximately 1 gram of the finely powdered plant material into a centrifuge tube.

-

Alkalinization and Extraction: Add 10 mL of a mixture of methanol and 10% ammonia solution (9:1, v/v). Sonicate the mixture for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully decant the supernatant into a separate flask.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with 10 mL of the methanol-ammonia solution.

-

Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Acid-Base Partitioning (Optional Cleanup):

-

Dissolve the dried extract in 20 mL of 0.5 M hydrochloric acid.

-

Wash the acidic solution with 20 mL of diethyl ether three times to remove neutral and weakly acidic compounds. Discard the ether layers.

-

Adjust the pH of the aqueous layer to approximately 10 with a 10% ammonia solution.

-

Extract the alkaline solution with 20 mL of diethyl ether three times. Combine the ether layers.

-

Evaporate the diethyl ether to dryness.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Dissolve the dried extract from the previous step in 1 mL of the mobile phase starting condition for HPLC/UPLC analysis and load it onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the alkaloids with 5 mL of methanol.

-

-

Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for analysis.

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

-

UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example:

-

0-2 min: 5% B

-

2-10 min: 5-95% B (linear gradient)

-

10-12 min: 95% B (isocratic)

-

12-12.1 min: 95-5% B (linear gradient)

-

12.1-15 min: 5% B (isocratic for re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a standard compound. For example (these are hypothetical and would need to be optimized):

-

Precursor Ion (Q1): [M+H]+ for this compound (m/z 618.3)

-

Product Ions (Q3): Select two to three stable and abundant fragment ions for quantification and confirmation.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Quantify the amount of this compound in the plant extracts by comparing the peak area of the analyte to the calibration curve.

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of this compound and other C19-diterpenoid alkaloids is a complex process that begins with the general isoprenoid pathway. The following is a simplified overview of the key steps.

The pathway starts with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the diterpene backbone. This is followed by a series of oxidations, rearrangements, and the incorporation of a nitrogen atom, typically from an amino acid like serine, to form the characteristic heterocyclic ring system.

Caption: Biosynthetic pathway of C19-diterpenoid alkaloids.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a significant C19-diterpenoid alkaloid found in various Aconitum species. Its presence and concentration are of great interest to researchers in the fields of natural product chemistry, pharmacology, and toxicology. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound in complex plant matrices. A deeper understanding of its biosynthesis, facilitated by modern analytical and molecular biology techniques, will continue to shed light on the intricate chemical ecology of Aconitum plants and may open avenues for the development of novel therapeutic agents, while also ensuring the safety of traditional herbal medicines.

References

8-Deacetylyunaconitine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 8-Deacetylyunaconitine, a diterpenoid alkaloid. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

A critical starting point for any scientific investigation is the accurate identification and characterization of the compound of interest. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 93460-55-0 | [1][2][3] |

| Molecular Weight | 617.73 g/mol | [4][5] |

| Molecular Formula | C33H47NO10 | [1][2] |

Biological Activity and Experimental Data

Currently, there is a significant lack of publicly available, in-depth research specifically detailing the biological activities, mechanisms of action, and signaling pathways of this compound. While the broader class of aconitine (B1665448) alkaloids, to which this compound belongs, is known to possess a range of biological effects, including analgesic and anti-inflammatory properties, specific experimental data and protocols for this particular derivative are not readily found in scientific literature databases.

The complex nature of diterpenoid alkaloids necessitates rigorous experimental investigation to elucidate their specific pharmacological profiles. Without dedicated studies on this compound, any discussion of its potential therapeutic effects or mechanisms would be speculative and not grounded in the required scientific evidence for a technical whitepaper of this nature.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways and experimental workflows using the DOT language. However, due to the absence of published research on the specific molecular targets and pathways modulated by this compound, it is not possible to construct accurate and scientifically validated diagrams. The creation of such diagrams would require experimental data from techniques such as transcriptomics, proteomics, and specific cellular and biochemical assays, none of which are currently available in the public domain for this compound.

For illustrative purposes, a generic experimental workflow for screening a novel compound for anti-inflammatory activity is provided below. This is a hypothetical workflow and has not been specifically applied to this compound based on available literature.

Conclusion and Future Directions

While the basic chemical identifiers for this compound are established, a comprehensive understanding of its pharmacological properties is currently lacking. This technical guide highlights the significant gap in the scientific literature regarding this specific diterpenoid alkaloid.

For researchers and drug development professionals, this compound represents an unexplored molecule within a class of compounds known for their potent biological activities. Future research should focus on:

-

In vitro screening: To identify potential biological targets and cellular effects.

-

In vivo studies: To assess its pharmacological effects, toxicity, and pharmacokinetic profile in animal models.

-

Mechanism of action studies: To elucidate the specific signaling pathways and molecular interactions through which it exerts any observed effects.

The generation of such data will be crucial for determining the potential of this compound as a lead compound for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. [Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 8-Deacetylyunaconitine: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a detailed exploration of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in plants of the Aconitum genus. This document is intended for researchers, scientists, and drug development professionals interested in the complex biosynthesis of these pharmacologically significant, yet often toxic, natural products. The information presented herein is based on the current scientific understanding of diterpenoid alkaloid biosynthesis, which, it should be noted, is still an active area of research. While the early stages of the pathway are well-established, the later, more specific steps leading to the vast diversity of these alkaloids, including this compound, are largely putative and inferred from related pathways and chemical logic.

Introduction to C19-Diterpenoid Alkaloid Biosynthesis

The biosynthesis of C19-diterpenoid alkaloids is a complex process that begins with central carbon metabolism and involves a multitude of enzymatic transformations, including cyclizations, oxidations, rearrangements, and the incorporation of a nitrogen atom. These alkaloids are characterized by a complex polycyclic skeleton, which is derived from a C20-diterpene precursor. The pathway can be broadly divided into three main stages:

-

Formation of the Diterpene Precursor: The universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is synthesized through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.

-

Formation of the Diterpenoid Skeleton: GGPP undergoes a series of cyclizations to form the characteristic atisane (B1241233) skeleton.

-

Modification and Elaboration of the Skeleton: The atisane skeleton is then subjected to a series of oxidative modifications, nitrogen incorporation, skeletal rearrangements, and functional group additions to yield the diverse array of C19-diterpenoid alkaloids.

The Biosynthetic Pathway to this compound

The proposed biosynthetic pathway for this compound is outlined below, starting from primary metabolites.

Stage 1: Synthesis of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two independent pathways:

-

Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway starts from acetyl-CoA.

-

Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, geranylgeranyl pyrophosphate (GGPP), a C20 molecule that serves as the entry point into diterpenoid biosynthesis.[1][2]

Stage 2: Formation of the Atisine Skeleton

The linear GGPP molecule is then cyclized in a two-step process catalyzed by diterpene synthases:

-

GGPP to ent-Copalyl Diphosphate (ent-CPP): GGPP is first cyclized to form the bicyclic intermediate ent-CPP.

-

ent-CPP to Atisane Diterpene: ent-CPP is further cyclized to form the tetracyclic atisane skeleton.

Stage 3: Elaboration of the Atisine Skeleton and Formation of Yunaconitine (B1683533)

This stage involves a series of complex and not fully characterized enzymatic reactions that modify the atisane skeleton. The key proposed steps include:

-

Oxidation and Nitrogen Incorporation: The atisane skeleton undergoes a series of oxidations, likely catalyzed by cytochrome P450 monooxygenases. A nitrogen atom, often derived from β-aminoethanol, is then incorporated to form the characteristic heterocyclic ring system of the aconitine-type alkaloids.[3]

-

Skeletal Rearrangement: A critical step in the formation of aconitine-type alkaloids is the rearrangement of a denudatine-type intermediate to the aconitine (B1665448) skeleton.[4] This rearrangement is a key branching point in the biosynthesis of different classes of diterpenoid alkaloids.

-

Further Oxidations and Functionalizations: The aconitine skeleton is further decorated with hydroxyl, methoxy, and ester groups. These reactions are likely catalyzed by a variety of enzymes, including cytochrome P450s, methyltransferases, and acyltransferases. The specific sequence of these reactions leading to yunaconitine is not yet definitively established.

Final Step: Conversion of Yunaconitine to this compound

The final step in the biosynthesis of this compound is the deacetylation of yunaconitine at the C-8 position. This reaction is catalyzed by an esterase or a similar hydrolase that removes the acetyl group.

Proposed Final Biosynthetic Step:

-

Yunaconitine --(Esterase/Hydrolase)--> This compound

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, studies on related aconitine-type alkaloids in Aconitum species provide some insights into the accumulation of these compounds. The tables below summarize representative quantitative data for major aconitine-type alkaloids found in Aconitum roots.

| Alkaloid | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Aconitine | Aconitum carmichaelii | Root | Varies significantly | [5][6] |

| Mesaconitine | Aconitum carmichaelii | Root | Varies significantly | [5][6] |

| Hypaconitine | Aconitum carmichaelii | Root | Varies significantly | [5][6] |

| Yunaconitine | Various Aconitum spp. | - | 0.015 - 10.41 | [7] |

Note: The concentrations of these alkaloids can vary widely depending on the plant species, geographical location, developmental stage, and processing methods.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments in this field.

Extraction and Quantification of Diterpenoid Alkaloids

Objective: To extract and quantify this compound and related alkaloids from plant material.

Protocol:

-

Sample Preparation: Freeze-dry and grind the plant tissue (e.g., roots, leaves) to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, typically methanol (B129727) or ethanol, often under sonication or reflux. The extraction may be repeated multiple times to ensure complete recovery.

-

Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS).[5][6][7]

-

Quantification: Quantify the alkaloids by comparing their peak areas to those of authentic standards.

Enzyme Assays

Objective: To identify and characterize enzymes involved in the biosynthetic pathway.

Protocol:

-

Protein Extraction: Homogenize fresh plant tissue in a suitable buffer to extract total proteins.

-

Enzyme Source: Use the crude protein extract or a partially purified fraction (e.g., microsomes for cytochrome P450s) as the enzyme source.

-

Assay Reaction: Incubate the enzyme source with the putative substrate (e.g., yunaconitine for the deacetylase) and any necessary cofactors (e.g., NADPH for cytochrome P450s).

-

Product Detection: Stop the reaction and extract the products. Analyze the products by HPLC, LC-MS, or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

-

Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax) by varying the substrate concentration.

Transcriptome Analysis

Objective: To identify candidate genes encoding biosynthetic enzymes.

Protocol:

-

RNA Extraction: Extract total RNA from different plant tissues (e.g., roots, leaves, flowers).

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by comparing their sequences to public databases (e.g., NCBI, KEGG).

-

Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low alkaloid content to identify upregulated genes that may be involved in the biosynthesis.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The biosynthesis of this compound is a testament to the intricate and complex metabolic capabilities of plants. While significant progress has been made in understanding the general pathway of C19-diterpenoid alkaloid formation, the specific enzymes and intermediates in the later stages leading to this compound remain to be fully elucidated. Future research, leveraging modern 'omics' technologies and biochemical approaches, will be crucial in filling these knowledge gaps. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but may also open avenues for the biotechnological production of these valuable, yet challenging, molecules for pharmaceutical applications.

References

- 1. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Deacetylyunaconitine: A Core Metabolite of Yunaconitine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine (B1683533) (YAC), a highly toxic C19-diterpenoid alkaloid found in several Aconitum species, presents a significant challenge in the development of traditional medicines due to its narrow therapeutic window. The metabolism of yunaconitine is a critical determinant of its toxicity and pharmacokinetic profile. A key metabolic pathway is the deacetylation at the C8 position, leading to the formation of 8-deacetylyunaconitine (B10862179) (DYA). This transformation significantly reduces the toxicity of the parent compound, making the study of this metabolic process crucial for understanding the safety and efficacy of yunaconitine-containing preparations. This technical guide provides a comprehensive overview of this compound as a metabolite of yunaconitine, focusing on the enzymatic pathways, experimental protocols for its study, and a comparative analysis of the toxicities of the parent compound and its metabolite.

Metabolic Pathway: Deacetylation of Yunaconitine

The conversion of yunaconitine to this compound is primarily a hydrolysis reaction that removes the acetyl group from the C8 position of the diterpenoid skeleton. While the overall metabolism of yunaconitine involves multiple pathways, including oxidations mediated by cytochrome P450 enzymes (CYP450), the deacetylation step is predominantly catalyzed by carboxylesterases.[1]

Key Enzymes Involved:

-

Carboxylesterases (CEs): These ubiquitous hydrolases are found in various tissues, including the liver, intestine, and plasma, and are primarily responsible for the hydrolysis of ester-containing xenobiotics.[1] The deacetylation of aconitine-type alkaloids, including yunaconitine, is a well-established function of these enzymes.

-

Cytochrome P450 (CYP450) Isoforms: While CYP3A4 is a major enzyme involved in the oxidative metabolism of yunaconitine, its direct role in the deacetylation process is less clear. It is likely that CYP450-mediated reactions occur in parallel or subsequent to the initial hydrolysis by carboxylesterases.

The metabolic conversion is a critical detoxification pathway, as the resulting this compound exhibits substantially lower toxicity than the parent compound.

Metabolic pathways of Yunaconitine.

Quantitative Data

The following tables summarize the available quantitative data comparing yunaconitine and its metabolite, this compound.

Table 1: Comparative Acute Toxicity (LD50)

| Compound | Administration Route | Species | LD50 (mg/kg) | Reference |

| Yunaconitine (YAC) | Oral | ICR Mice | 2.37 | [2] |

| This compound (DYA) | Oral | ICR Mice | 60.0 | [2] |

| Yunaconitine (YAC) | Intravenous | ICR Mice | 0.200 | [2] |

| This compound (DYA) | Intravenous | ICR Mice | 7.60 | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (0.1 mg/kg) | Reference |

| AUC(0-t) (ng/mL*h) | 1770.0 ± 530.6 | 73.0 ± 24.6 | [3] |

| t1/2 (h) | 3.2 ± 0.7 | 4.5 ± 1.7 | [3] |

| Bioavailability (%) | 48.5 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of yunaconitine.

Protocol 1: In Vitro Metabolism of Yunaconitine in Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies and is designed to investigate the formation of this compound.[4][5]

Objective: To determine the in vitro conversion of yunaconitine to this compound using liver microsomes and to assess the contribution of different enzyme families.

Materials:

-

Yunaconitine

-

This compound (as a reference standard)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard for LC-MS/MS analysis

-

Enzyme-specific inhibitors (e.g., Ketoconazole for CYP3A4, Bis(p-nitrophenyl) phosphate for carboxylesterases)

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL protein) and potassium phosphate buffer.

-

Add yunaconitine (from a stock solution in a suitable solvent like DMSO, final concentration typically in the range of 1-100 µM).

-

For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for a designated time before adding the substrate.

-

-

Reaction Initiation:

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For carboxylesterase-only activity, omit the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

-

Data Analysis:

-

Quantify the concentrations of yunaconitine and this compound at each time point using a validated UPLC-MS/MS method.

-

Calculate the rate of formation of this compound.

-

In inhibitor studies, compare the rate of metabolite formation in the presence and absence of inhibitors to determine the relative contribution of each enzyme family.

Experimental workflow for in vitro metabolism.

Protocol 2: UPLC-MS/MS Method for Quantification of Yunaconitine and this compound

This protocol outlines a general UPLC-MS/MS method for the simultaneous quantification of yunaconitine and this compound in biological matrices.[3][6][7]

Objective: To develop and validate a sensitive and specific method for the quantification of yunaconitine and its primary metabolite.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase column suitable for alkaloid analysis (e.g., C18, 1.7-1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 1-5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Yunaconitine (YAC): Precursor ion (e.g., m/z 660.4) to product ion(s)

-

This compound (DYA): Precursor ion (e.g., m/z 618.4) to product ion(s)

-

Internal Standard (IS): Specific precursor to product ion transition

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum sensitivity.

Method Validation:

-

Validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Analytical workflow for quantification.

Conclusion

The deacetylation of yunaconitine to this compound is a pivotal metabolic step that significantly mitigates the toxicity of the parent alkaloid. This biotransformation is primarily mediated by carboxylesterases, highlighting the importance of this enzyme class in the detoxification of Aconitum alkaloids. Understanding the kinetics and contributing factors to this metabolic pathway is essential for the safe and effective use of traditional medicines containing yunaconitine. The experimental protocols provided in this guide offer a framework for researchers to further investigate this critical metabolic process, with the ultimate goal of improving the safety profile of these potent natural products. Further research is warranted to elucidate the specific carboxylesterase isoforms involved and to determine the precise enzyme kinetics of this detoxification reaction.

References

- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]

- 3. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS [agris.fao.org]

8-Deacetylyunaconitine: An In-Depth Technical Guide on Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid first isolated from the roots of the plant Aconitum forrestii. Its discovery was reported in a 1984 publication by Chen S, et al., in the Chinese journal Yunnan Zhiwu Yanjiu. As a member of the aconitine (B1665448) family of alkaloids, which are known for their potent and diverse biological activities, this compound is a compound of interest for pharmacological investigation. However, a comprehensive review of the available scientific literature reveals a significant scarcity of data regarding its specific biological effects.

This technical guide aims to provide a thorough overview of the current, albeit limited, state of knowledge on the preliminary biological activity of this compound. Due to the lack of extensive research on this particular compound, this document will also draw upon the broader context of related Aconitum alkaloids to suggest potential areas for future investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from vendor specifications and the initial isolation report.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [1][2] |

| Molecular Weight | 617.73 g/mol | [1][2] |

| CAS Number | 93460-55-0 | [1] |

| Class | Diterpenoid Alkaloid | [1][2] |

| Source | Roots of Aconitum forrestii | [1] |

Table 1: Chemical and Physical Properties of this compound

Preliminary Biological Activity: A Landscape of Limited Data

Despite its discovery over three decades ago, dedicated studies on the biological activities of this compound are conspicuously absent from the publicly available scientific literature. The original 1984 publication focused on the isolation and structural elucidation of the compound and did not include a detailed pharmacological evaluation. Subsequent searches for research citing this initial discovery have not yielded any studies that provide quantitative data on its biological effects, such as IC₅₀ or EC₅₀ values, or detailed mechanistic insights.

This lack of specific data necessitates a broader look at the known activities of structurally related Aconitum alkaloids, such as aconitine and yunaconitine, to hypothesize potential areas of activity for this compound. These related compounds are well-documented to possess potent analgesic, anti-inflammatory, and cardiotoxic properties.

Postulated Biological Activities and Future Research Directions

Based on the activities of analogous compounds, the following areas represent logical starting points for the investigation of this compound's biological profile.

Potential Analgesic and Anti-inflammatory Effects

Many diterpenoid alkaloids from Aconitum species exhibit significant analgesic and anti-inflammatory activities. This is a primary area where this compound could be expected to show activity.

Suggested Experimental Workflow:

Caption: Proposed workflow for evaluating the analgesic and anti-inflammatory activity of this compound.

Potential Cytotoxic Activity

Given that some Aconitum alkaloids have demonstrated cytotoxic effects against various cancer cell lines, this represents another plausible area of investigation.

Suggested Experimental Workflow:

Caption: Proposed workflow for investigating the cytotoxic potential of this compound.

Conclusion

While this compound is a structurally characterized natural product from a pharmacologically significant plant genus, there is a profound lack of data on its preliminary biological activities. The information presented in this guide highlights this knowledge gap and proposes logical, structured avenues for future research based on the known properties of related compounds. The workflows and experimental protocols suggested herein provide a roadmap for researchers to begin to elucidate the pharmacological profile of this understudied diterpenoid alkaloid. Further investigation is critically needed to determine if this compound holds therapeutic potential and to understand its toxicological profile.

References

The Historical Context of 8-Deacetylyunaconitine's Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. First identified in the mid-1980s, its discovery emerged from the broader phytochemical exploration of the Aconitum genus, a plant group with a long history in traditional medicine, particularly in Asia. This technical guide provides an in-depth look into the historical context of this compound's discovery, detailing the initial isolation, structural elucidation, and the pharmacological understanding of its mechanism of action, with a focus on its interaction with signaling pathways.

The Discovery and Isolation

This compound was first isolated and identified in 1984 by a team of Chinese scientists led by Chen S. The discovery was the result of phytochemical investigations into the roots of Aconitum forrestii, a species of the Ranunculaceae family. The findings were published in the journal Yunnan Zhiwu Yanjiu. Subsequent research has also identified this compound in other Aconitum species, including Aconitum vilmorinianum.

Experimental Protocols: A Generalized Reconstruction

The isolation of this compound would have likely involved the following key steps:

-

Extraction: Dried and powdered roots of Aconitum forrestii were likely extracted with an organic solvent, such as methanol (B129727) or ethanol, at room temperature or with heating. This initial extraction would pull a wide range of compounds from the plant material.

-

Acid-Base Partitioning: The crude extract would then undergo an acid-base extraction to separate the alkaloids from other constituents. The extract would be dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the nitrogen-containing alkaloids, making them water-soluble. Non-alkaloidal compounds would be removed by extraction with an immiscible organic solvent (e.g., diethyl ether or chloroform). The acidic aqueous layer would then be basified (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, making them soluble in an organic solvent. A final extraction with an organic solvent would yield a crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid mixture would then be subjected to various chromatographic techniques to isolate the individual compounds. This would likely have involved:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of organic solvents to perform a rough separation of the alkaloids based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography.

-

Recrystallization: The final step to obtain pure, crystalline this compound.

-

The workflow for such an isolation process can be visualized as follows:

Structural Elucidation

The determination of the chemical structure of this compound in 1984 would have relied on a combination of spectroscopic techniques, which were standard for the time:

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, providing clues to the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

-

Elemental Analysis: To determine the empirical formula of the compound.

Through these methods, the structure of this compound was established as C₃₃H₄₇NO₁₀, with a molecular weight of 617.73 g/mol .

Quantitative Data from Early Studies

Specific quantitative data from the original 1984 publication, such as the yield of this compound from the plant material and detailed spectroscopic values, are not widely available. However, based on similar studies of Aconitum alkaloids, the expected data would be presented as follows:

| Parameter | Value |

| Molecular Formula | C₃₃H₄₇NO₁₀ |

| Molecular Weight | 617.73 |

| CAS Number | 93460-55-0 |

| ¹H NMR (CDCl₃, δ) | Characteristic peaks for methoxy, ethoxy, aromatic, and skeletal protons would be listed here. |

| ¹³C NMR (CDCl₃, δ) | Characteristic peaks for carbonyl, aromatic, and skeletal carbons would be listed here. |

| Mass Spectrum (m/z) | Key fragment ions and the molecular ion peak would be listed here. |

| Yield | Typically in the range of 0.01% to 0.1% from dried plant material. |

Early Pharmacological Context and Signaling Pathways

While the initial 1984 paper focused on the chemical characterization of this compound, the broader context of Aconitum alkaloid research provides insights into the likely initial areas of pharmacological investigation. Diterpenoid alkaloids from Aconitum species are well-known for their potent effects on the central and peripheral nervous systems, with their primary mechanism of action often involving the modulation of voltage-gated sodium channels.[1][2][3]

The analgesic and neurotoxic effects of many Aconitum alkaloids are attributed to their ability to bind to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation and subsequent blockade of nerve impulse transmission.[3] This disruption of sodium channel function is a key signaling event.

Although specific early studies on the signaling pathways affected by this compound are scarce, based on the known pharmacology of related compounds, the initial hypothesis for its mechanism of action would have centered on its interaction with voltage-gated sodium channels. This interaction would lead to downstream effects on neuronal excitability and neurotransmitter release.

The proposed signaling pathway for the analgesic effect of diterpenoid alkaloids like this compound can be conceptualized as follows:

Conclusion

The discovery of this compound in 1984 was a significant contribution to the phytochemistry of the Aconitum genus. While the original detailed experimental data is not widely accessible, the historical context and established methodologies of the time provide a clear picture of how this novel diterpenoid alkaloid was isolated and characterized. The initial pharmacological understanding of this compound was heavily influenced by the known neurotoxic and analgesic properties of related Aconitum alkaloids, pointing towards the modulation of voltage-gated sodium channels as its primary mechanism of action. Further research is needed to fully elucidate the specific interactions of this compound with this and other signaling pathways to better understand its therapeutic potential.

References

- 1. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 8-Deacetylyunaconitine in Biological Matrices using UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus, which are widely used in traditional medicine. Due to its potential pharmacological and toxicological activities, a sensitive and reliable analytical method is crucial for pharmacokinetic studies, toxicological assessments, and quality control of related herbal preparations. This application note details a robust and validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative determination of this compound in biological matrices, specifically rat plasma.

Core Principles

This method utilizes the high separation efficiency of UHPLC and the high sensitivity and selectivity of tandem mass spectrometry. The analyte is separated from the biological matrix components on a C18 reversed-phase column and subsequently ionized using electrospray ionization (ESI) in positive mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which enhances specificity and minimizes interferences.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Diazepam or another suitable compound not present in the matrix

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample clean-up in biological matrices.[1][2]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

UHPLC System:

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 3.0 | |

| 3.1 | |

| 5.0 |

Mass Spectrometer:

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The specific MRM transitions for this compound and the internal standard need to be determined by infusing the standard compounds into the mass spectrometer. For aconitine (B1665448) alkaloids, the positive ion mode is generally preferred for higher sensitivity.[3]

Quantitative Data Summary

The following tables summarize the validation parameters for the UHPLC-MS/MS method for this compound in rat plasma.[4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 0.3 - 600 | > 0.99 | 0.3 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | LLOQ | 0.3 | < 15 | < 15 | 97.7 - 105.5 |

| Low | 0.6 | < 15 | < 15 | 97.7 - 105.5 | |

| Medium | 60 | < 15 | < 15 | 97.7 - 105.5 | |

| High | 480 | < 15 | < 15 | 97.7 - 105.5 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| This compound | Low | 0.6 | > 82.8 | 95.3 - 105.6 |

| Medium | 60 | > 82.8 | 95.3 - 105.6 | |

| High | 480 | > 82.8 | 95.3 - 105.6 |

Visualizations

Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The method has been validated according to regulatory guidelines and is suitable for a wide range of applications in drug development and toxicology, including pharmacokinetic and bioavailability studies.[4] The simple and rapid sample preparation procedure, coupled with the high-throughput capabilities of UHPLC-MS/MS, makes this method ideal for the analysis of large numbers of samples.

References

- 1. mdpi.com [mdpi.com]

- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 8-Deacetylyunaconitine in Herbal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid found in various species of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential toxicity of aconitine-type alkaloids, accurate and reliable quantification of these compounds in herbal extracts is crucial for quality control, safety assessment, and the development of new therapeutics. This document provides detailed application notes and protocols for the quantification of this compound in herbal extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table summarizes the quantitative data for this compound and related alkaloids in various Aconitum species and their processed products. It is important to note that the concentration of these alkaloids can vary significantly based on the plant species, geographical origin, harvesting time, and processing methods.

| Herbal Material | Analyte | Concentration Range (mg/kg) | Analytical Method | Reference |

| Aconitum carmichaeli (Unprocessed) | Aconitine | 16.265 | UPLC-QTOF/MS | [1] |

| Mesaconitine | 15.305 | UPLC-QTOF/MS | [1] | |

| Hypaconitine | 16.245 | UPLC-QTOF/MS | [1] | |

| Aconitum carmichaeli (Processed with cow milk) | Aconitine | 2.078 | UPLC-QTOF/MS | [1] |

| Mesaconitine | 1.047 | UPLC-QTOF/MS | [1] | |

| Hypaconitine | 1.797 | UPLC-QTOF/MS | [1] | |

| Aconitum heterophyllum (Unprocessed) | Aconitine | 11.310 | UPLC-QTOF/MS | [1] |

| Mesaconitine | 9.680 | UPLC-QTOF/MS | [1] | |

| Hypaconitine | 13.760 | UPLC-QTOF/MS | [1] | |

| Aconitum heterophyllum (Processed) | Aconitine | 1.050 | UPLC-QTOF/MS | [1] |

| Mesaconitine | 1.964 | UPLC-QTOF/MS | [1] | |

| Hypaconitine | 0.943 | UPLC-QTOF/MS | [1] | |

| Cultivated Radix Aconitum Vilmoriniani (18 batches) | Yunaconitine | Variable | UPLC-MS/MS | [2] |

| Vilmorrianine A | Variable | UPLC-MS/MS | [2] | |

| Talatisamine | Variable | UPLC-MS/MS | [2] |

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Herbal Material

This protocol is a general guideline for the extraction of this compound and other related alkaloids from dried and powdered Aconitum root material.

Materials:

-

Dried and powdered herbal material (Aconitum sp. root)

-

Methanol (B129727) (HPLC grade)

-

Ammonia (B1221849) solution (25%)

-

Dichloromethane (B109758) (HPLC grade)

-

Anhydrous sodium sulfate

-

Ultrasonic bath

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered herbal material into a 50 mL centrifuge tube.

-

Add 10 mL of methanol and 1 mL of ammonia solution.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Dissolve the dried residue in 5 mL of 0.1 M hydrochloric acid.

-

Transfer the acidic solution to a separatory funnel and wash twice with 10 mL of dichloromethane to remove non-alkaloidal components. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

-

Extract the alkaloids by partitioning three times with 15 mL of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate to dryness.

-

Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., acetonitrile/water mixture).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[2]

-

Mobile Phase A: 0.1% Formic acid in water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest, followed by a column wash and re-equilibration. A specific gradient program should be optimized based on the separation of this compound from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: Optimized for the specific instrument (e.g., 150°C).

-

Desolvation Temperature: Optimized for the specific instrument (e.g., 500°C).

-

Capillary Voltage: Optimized for the specific instrument (e.g., 3.0 kV).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined by infusing standard solutions. For this compound (C₃₃H₄₇NO₁₀, MW: 617.73), the protonated molecule [M+H]⁺ at m/z 618.3 would be the precursor ion. Product ions would be determined through collision-induced dissociation (CID).

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability.[3]

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship in the quality control of herbal extracts.

References

- 1. A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]

- 3. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Analgesic Activity Assays of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Analgesic Activity of Related Aconitine (B1665448) Alkaloids

The following tables summarize the analgesic activity of aconitine and N-deacetyllappaconitine, which are structurally and pharmacologically related to 8-Deacetylyunaconitine. This data can be used to estimate the potential potency and effective dose range for this compound in preclinical studies.

Table 1: Analgesic Activity of Aconitine in the Formalin Test

| Compound | Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Aconitine | Formalin Test | Mice | Not Specified | ~0.06 | [1] |

Table 2: Analgesic Activity of N-deacetyllappaconitine

| Compound | Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| N-deacetyllappaconitine | Formaldehyde Test | Mice | Subcutaneous (sc) | 7.1 | [2] |

| N-deacetyllappaconitine | Acetic Acid Writhing Test | Mice | Subcutaneous (sc) | 3.8 | [2] |

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. These protocols can be adapted for the evaluation of this compound.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to react (e.g., paw licking, jumping) is indicative of analgesia.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Animal enclosure (e.g., transparent cylinder).

-

Test animals (mice or rats).

-

This compound solution.

-

Vehicle control (e.g., saline, DMSO).

-

Positive control (e.g., morphine).

-

Syringes and needles for administration.

Procedure:

-

Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).

-

Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).

-

At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and start a stopwatch.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency time for the first clear sign of a pain response.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

-

Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing centrally mediated analgesia.

Principle: This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. An increased tail-flick latency suggests an analgesic effect.

Materials:

-

Tail-flick apparatus with a radiant heat source.

-

Animal restrainers.

-

Test animals (mice or rats).

-

This compound solution.

-

Vehicle control.

-

Positive control (e.g., morphine).

-

Syringes and needles.

Procedure:

-

Gently place the animal in a restrainer, allowing the tail to be exposed.

-

Position the tail over the radiant heat source of the tail-flick apparatus.

-

Activate the heat source and start the timer. The apparatus will automatically detect the tail flick and record the latency.

-

A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.

-

Administer this compound, vehicle, or positive control.

-

Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90 minutes).

-

Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This test is a chemical-based model of visceral pain used to screen for peripheral and central analgesic activity.

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen). A reduction in the number of writhes indicates analgesia.

Materials:

-

0.6% acetic acid solution.

-

Test animals (mice).

-

This compound solution.

-

Vehicle control.

-

Positive control (e.g., aspirin, indomethacin).

-

Syringes and needles.

-

Observation chambers.

Procedure:

-

Administer this compound, vehicle, or positive control to the animals.

-

After a set pre-treatment time (e.g., 30 minutes for intraperitoneal, 60 minutes for oral), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

-

Immediately place the animal in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes for a defined period (e.g., 10-20 minutes).

-

Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.

Principle: Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase. Analgesics can affect one or both phases.

Materials:

-

2.5% formalin solution.

-

Test animals (mice or rats).

-

This compound solution.

-

Vehicle control.

-

Positive control (e.g., morphine for both phases, NSAIDs for the late phase).

-

Syringes and needles.

-

Observation chambers with mirrors for clear viewing of the paws.

Procedure:

-

Administer this compound, vehicle, or positive control.

-

After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of 2.5% formalin into the plantar surface of one hind paw.

-

Immediately place the animal in the observation chamber.

-

Record the total time the animal spends licking, biting, or shaking the injected paw during two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection.

-

-

Calculate the percentage of inhibition for each phase compared to the control group.

Signaling Pathways and Experimental Workflows

Proposed Analgesic Signaling Pathway of Aconitine-Type Alkaloids

The analgesic mechanism of aconitine alkaloids is complex and not fully elucidated. However, evidence suggests the involvement of several key pathways. The following diagram illustrates a proposed signaling pathway based on current understanding of related compounds. Aconitine alkaloids are known to interact with voltage-gated sodium channels, which may be a primary mechanism of their analgesic and toxic effects. Additionally, some aconitine derivatives have been shown to modulate the central catecholaminergic system and opioid receptors, suggesting multiple sites of action.[3]

Caption: Proposed analgesic signaling pathway for aconitine-type alkaloids.

Experimental Workflow for Analgesic Activity Screening

The following diagram outlines a logical workflow for screening the analgesic activity of a novel compound like this compound.

References

- 1. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]

- 3. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of 8-Deacetylyunaconitine in Cellular Models: Application Notes and Protocols

Disclaimer: Scientific literature specifically detailing the anti-inflammatory effects of 8-Deacetylyunaconitine in cell culture is not currently available. The following application notes and protocols are presented as a representative example based on studies of closely related Aconitum alkaloids, such as Benzoylmesaconine and other alkaloids from Aconitum soongoricum. The data and methodologies described herein should be considered illustrative for investigating the potential anti-inflammatory properties of this compound.

Introduction

Aconitum alkaloids, a class of diterpenoid compounds, have been investigated for a range of pharmacological activities, including anti-inflammatory effects. This document provides a detailed overview of hypothetical experimental protocols and representative data to guide researchers in exploring the anti-inflammatory potential of this compound in cell culture models. The primary focus is on its ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, in response to inflammatory stimuli like lipopolysaccharide (LPS).

Data Presentation: Inhibitory Effects on Inflammatory Mediators

The following tables summarize representative quantitative data on the inhibitory effects of a hypothetical Aconitum alkaloid on the production of key pro-inflammatory mediators in LPS-stimulated macrophage-like (RAW 264.7) and human fibroblast-like synoviocyte (HFLS-RA) cell lines.

Table 1: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable |

| LPS (1 µg/mL) | 250 ± 18 | 180 ± 15 | 350 ± 25 |

| LPS + Alkaloid (40 µM) | 150 ± 12 | 100 ± 9 | 200 ± 18 |

| LPS + Alkaloid (80 µM) | 80 ± 7 | 55 ± 6 | 110 ± 10 |

| LPS + Alkaloid (160 µM) | 55.15 ± 5 | 56.56 ± 6 | 89.42 ± 9 |

Data are presented as mean ± standard deviation and are based on findings for Benzoylmesaconine[1].

Table 2: Effect on Prostaglandin (B15479496) E2 and Nitric Oxide Production

| Cell Line | Treatment Group | PGE2 (pg/mL) | Nitric Oxide (µM) |

| HFLS-RA | LPS (1 µg/mL) | 450 ± 30 | N/A |

| HFLS-RA | LPS + Alkaloid (10 µM) | 280 ± 22 | N/A |

| HFLS-RA | LPS + Alkaloid (20 µM) | 150 ± 15 | N/A |

| RAW 264.7 | LPS (1 µg/mL) | 320 ± 25 | 45 ± 4 |

| RAW 264.7 | LPS + Alkaloid (80 µM) | 180 ± 16 | 25 ± 3 |

| RAW 264.7 | LPS + Alkaloid (160 µM) | 90 ± 8 | 15 ± 2 |

Data are presented as mean ± standard deviation and are compiled from studies on Aconitum soongoricum alkaloids and Benzoylmesaconine[1][2].

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cell line)

-

HFLS-RA (human fibroblast-like synoviocytes from rheumatoid arthritis patients)

-

-

Culture Conditions:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (or the test alkaloid) for 1-2 hours.

-